Catalyst-Dependent Stereochemical Retention in Propene Oxidation to Acrolein Using (E)-Propene-1-D1
When (E)-propene-1-d1 is oxidized over bismuth molybdate catalysts (Bi₂Mo₂O₉ and Bi₂MoO₆), the product distribution of deuterated acrolein isomers is (E)-acrolein-3-d1 : (Z)-acrolein-3-d1 : acrolein-1-d1 = 1 : 1 : 1, indicating complete equilibration via a symmetrical σ-allyl intermediate [1]. In contrast, oxidation over unsupported rhodium catalyst yields a ratio of 1 : 0.68 : 0.85, demonstrating only 76 ± 10% randomization of the original (E)-deuterium stereochemistry [1]. This differential behavior across catalyst systems would be invisible using unlabeled propene.
| Evidence Dimension | Stereochemical retention of deuterium label upon oxidation |
|---|---|
| Target Compound Data | Over Rh (unsupported): (E)-acrolein-3-d1 : (Z)-acrolein-3-d1 : acrolein-1-d1 = 1 : 0.68 : 0.85 |
| Comparator Or Baseline | Over Bi₂Mo₂O₉: (E)-acrolein-3-d1 : (Z)-acrolein-3-d1 : acrolein-1-d1 = 1 : 1 : 1 (complete equilibration) |
| Quantified Difference | Randomization percentage: 76 ± 10% on Rh vs. ~100% on Bi₂Mo₂O₉ |
| Conditions | Gas-phase catalytic oxidation at reaction temperature; analysis by NMR of deuterated acrolein products |
Why This Matters
This demonstrates that (E)-propene-1-d1 is essential for distinguishing between symmetric and asymmetric allylic intermediates on different catalysts, a mechanistic distinction that unlabeled propene cannot resolve.
- [1] Krenzke, L. D., Keulks, G. W., et al. (1983). The mechanism of propylene oxidation to acrolein over bismuth molybdate, copper oxide, and rhodium catalysts. Journal of Catalysis, 82(2), 355-364. View Source
